molecular formula C10H14FNO2 B8539751 N-(2,2-dimethoxyethyl)-4-fluoroaniline

N-(2,2-dimethoxyethyl)-4-fluoroaniline

Cat. No.: B8539751
M. Wt: 199.22 g/mol
InChI Key: LZDGEVFMGAFKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethoxyethyl)-4-fluoroaniline is a specialty aniline derivative designed for research and development applications. This compound features a 4-fluoroaniline moiety, a well-established building block in medicinal chemistry , strategically functionalized with a dimethoxyethyl group. This molecular architecture makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential ligands for catalysts and novel active pharmaceutical ingredients (APIs). The primary amino group allows for further conjugation, while the fluorine atom can significantly alter the electronic characteristics, lipophilicity, and metabolic stability of the resulting molecules . Researchers value this compound for its utility in exploring new chemical spaces in drug discovery and materials science. The related compound, N-(2,2-diethoxyethyl)-4-fluoroaniline, has a molecular formula of C12H18FNO2 and a molecular weight of 227.27 g/mol , and this dimethoxy analog is expected to share similar reactivity and application profiles. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-4-fluoroaniline

InChI

InChI=1S/C10H14FNO2/c1-13-10(14-2)7-12-9-5-3-8(11)4-6-9/h3-6,10,12H,7H2,1-2H3

InChI Key

LZDGEVFMGAFKJT-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=CC=C(C=C1)F)OC

Origin of Product

United States

Synthetic Methodologies for N 2,2 Dimethoxyethyl 4 Fluoroaniline and Analogues

Established Synthetic Pathways to N-(2,2-dimethoxyethyl)-4-fluoroaniline

Traditional methods for the formation of the N-C bond in this compound primarily involve the reaction of a 4-fluoroaniline (B128567) precursor with a C2-synthon bearing the dimethoxyethyl moiety.

N-Alkylation Approaches Utilizing 2,2-Dimethoxyethyl Precursors

N-alkylation represents a direct and widely employed strategy for the synthesis of this compound. This method typically involves the reaction of 4-fluoroaniline with an alkylating agent such as 2-bromo-1,1-dimethoxyethane (B145963). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products.

A typical procedure involves stirring 4-fluoroaniline with 2-bromo-1,1-dimethoxyethane and a suitable base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
4-Fluoroaniline2-Bromo-1,1-dimethoxyethaneK₂CO₃Acetonitrile8075-85
4-Fluoroaniline2-Bromo-1,1-dimethoxyethaneEt₃NDMF10070-80
4-Fluoroaniline2,2-Dimethoxyethyl tosylateNaHTHF6580-90

This table presents representative data compiled from typical N-alkylation reactions and may not reflect specific literature values.

Reductive Amination Strategies for Amine Formation

Reductive amination provides an alternative and efficient route to this compound. This two-step, one-pot process involves the initial formation of an imine intermediate from the condensation of 4-fluoroaniline and 2,2-dimethoxyacetaldehyde (B46314). The imine is then reduced in situ to the desired secondary amine using a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is often dictated by the pH of the reaction medium and the presence of other functional groups. Catalytic hydrogenation over palladium on carbon (Pd/C) can also be employed.

Carbonyl CompoundAmineReducing AgentSolventTemperature (°C)Yield (%)
2,2-Dimethoxyacetaldehyde4-FluoroanilineNaBH₄Methanol (B129727)0 - 2580-90
2,2-Dimethoxyacetaldehyde4-FluoroanilineNaBH(OAc)₃Dichloromethane2585-95
2,2-Dimethoxyacetaldehyde4-FluoroanilineH₂/Pd-CEthanol (B145695)25>90

This table illustrates typical conditions and yields for reductive amination and is for informational purposes.

Nucleophilic Substitution Reactions Involving 4-Fluoroaniline Derivatives

Nucleophilic aromatic substitution (SNA) reactions can also be utilized for the synthesis of this compound. In this approach, a suitably activated 4-fluoroaromatic compound undergoes substitution by an amine nucleophile. For instance, a starting material like 1,4-difluorobenzene (B165170) could react with 2,2-dimethoxyethylamine. The fluorine atom is a moderately good leaving group in SNA reactions, especially when the aromatic ring is activated by electron-withdrawing groups.

The reaction conditions for such substitutions often require elevated temperatures and the use of a strong base to facilitate the nucleophilic attack. The choice of solvent can also significantly influence the reaction rate and outcome.

Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)
1,4-Difluorobenzene2,2-DimethoxyethylamineK₂CO₃DMSO120-15060-70
1-Chloro-4-fluorobenzene2,2-DimethoxyethylamineNaHDMF100-13050-60

This data is representative of general nucleophilic aromatic substitution reactions and should be considered illustrative.

Advanced Synthetic Approaches Towards this compound and its Derivatives

Modern synthetic chemistry offers more sophisticated strategies for the construction of this compound and its analogs, including multicomponent reactions and stereoselective methods.

Integration within Multicomponent Reaction (MCR) Frameworks (e.g., Ugi-type, Groebke–Blackburn–Bienaymé Reactions)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules from three or more starting materials in a single synthetic operation. This compound can be a component in such reactions, or its core structure can be assembled through an MCR.

In a Ugi-type reaction, an amine (4-fluoroaniline), a carbonyl compound (2,2-dimethoxyacetaldehyde), an isocyanide, and a carboxylic acid can be combined to generate a complex α-acylamino carboxamide. While not directly yielding the target compound, this approach highlights its potential as a building block.

The Groebke–Blackburn–Bienaymé (GBB) reaction is another three-component reaction that could potentially involve derivatives of this compound. This reaction typically combines an aldehyde, an isocyanide, and an amidine to produce substituted imidazo[1,2-a]pyridines and related heterocycles. prepchem.combeilstein-journals.org The versatility of these MCRs allows for the rapid generation of libraries of complex molecules based on the this compound scaffold.

MCR TypeAmine ComponentCarbonyl ComponentOther ComponentsProduct Type
Ugi4-Fluoroaniline2,2-DimethoxyacetaldehydeIsocyanide, Carboxylic Acidα-Acylamino carboxamide
GBB(Amidine derivative)2,2-DimethoxyacetaldehydeIsocyanideImidazo-fused heterocycle

This table provides a conceptual framework for the integration of the target molecule's precursors in MCRs.

Stereoselective Synthesis Methodologies for Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis can be approached in several ways, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

For instance, the reductive amination of a prochiral ketone analog with 4-fluoroaniline in the presence of a chiral catalyst could lead to the formation of an enantioenriched secondary amine. Similarly, the N-alkylation of 4-fluoroaniline with a chiral 2,2-dimethoxyethyl precursor would also yield a chiral product.

While specific examples for the asymmetric synthesis of this compound derivatives are not extensively documented in the literature, the principles of asymmetric synthesis are well-established and can be applied to this system. The development of such methodologies would provide access to a range of optically active compounds with potential applications in various fields.

Applications of Flow Chemistry in Continuous Synthesis

The synthesis of N-substituted anilines, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing by providing precise control over reaction parameters, enhancing safety, and improving scalability. researchgate.net Flow chemistry is recognized as a process intensification technology that can lead to maximum yields by carefully managing reaction rates. researchgate.net

In a continuous flow setup, reactants are pumped through a network of tubes and reactors, where mixing and reaction occur. nih.gov This methodology allows for superior heat and mass transfer compared to batch reactors, which is crucial for managing exothermic reactions and ensuring consistent product quality. nih.gov The small footprint of flow reactors and the ability to telescope multiple reaction steps—where intermediates are not isolated but are directly transferred to the next reaction stage—streamline the synthetic process. researchgate.netthieme-connect.de

For the synthesis of N-arylhydroxylamines, a related class of compounds, continuous-flow technology has been successfully employed to achieve selective hydrogenation of nitroarenes. mdpi.com This approach demonstrates the potential for flow systems in managing complex reaction networks. mdpi.com By adjusting parameters such as flow rate, temperature, and pressure, the process can be optimized for high efficiency and selectivity. mdpi.com The integration of in-line purification, using techniques like polymer-supported scavengers, can further enhance the efficiency of continuous synthesis by removing excess reagents or byproducts without interrupting the flow. thieme-connect.de This approach avoids laborious workup procedures and reduces waste, aligning with the principles of green chemistry.

Optimization of Reaction Conditions and Adherence to Green Chemistry Principles

The choice of catalyst and solvent system is paramount in the N-alkylation of anilines. Various catalytic systems, including those based on iridium and ruthenium, have been investigated for the N-alkylation of amines with alcohols, demonstrating high yields under optimized conditions. nih.gov Transition metal-catalyzed nitrene transfer reactions also represent a powerful method for forming C-N bonds, though the choice of solvent is critical for chemo- and site-selectivity. chemrxiv.org

Solvents play a multifaceted role in chemical reactions; they can influence reaction rates, yields, and selectivity by interacting with reactants, intermediates, and catalysts. bohrium.com The move away from environmentally unfriendly chlorinated solvents towards greener alternatives is a key objective. chemrxiv.org Ionic liquids have been explored as alternative media for the N-alkylation of anilines, in some cases minimizing over-alkylation and allowing for mild reaction conditions. psu.edu

While specific data on the use of ethanol as a solvent for the synthesis of this compound is not detailed in the provided search results, its properties as a renewable, low-toxicity solvent make it a desirable candidate in green chemistry protocols. The general principles of solvent effects suggest that properties like polarity, hydrogen-bond donating ability, and coordinating capacity are critical. bohrium.comnih.gov For instance, in certain catalytic reductions, aliphatic solvents like n-hexane and cyclohexane (B81311) resulted in significantly higher conversion rates compared to ethers like 1,4-dioxane (B91453) and diethyl ether, which were thought to block catalytic sites. nih.gov This highlights the importance of empirical screening to identify the optimal green solvent for a specific transformation.

EntrySolventYield (%)Notes
1Hexane (B92381)77Optimal solvent in a model visible-light-induced N-alkylation reaction. nih.gov
2THF18Lower yield compared to hexane under the same conditions. nih.gov
3MeCN25Moderate yield in the model reaction. nih.gov
4H₂O5Poor solvent for this specific transformation. nih.gov
5MeOH11Low yield observed. nih.gov
6DMSO42Moderate yield, but less effective than hexane. nih.gov

This table presents data from a model visible-light-induced N-alkylation of aniline (B41778) with 4-hydroxybutan-2-one to illustrate solvent effects on yield. nih.gov

Specifically, the hydrogenation of dialkoxyacetonitrile to form aminoacetaldehyde dimethyl acetal (B89532) can be performed at temperatures between 50°C and 180°C under hydrogen pressures ranging from 1 to 300 atmospheres, with optimal pressures often between 100 and 250 atmospheres. googleapis.com Increasing the pressure in certain fluoromethylation reactions has been shown to lead to better yields compared to ambient pressure conditions. researchgate.net For the N-alkylation of anilines, reaction temperatures are often optimized around 120°C to achieve high yields. nih.gov However, in some systems, such as reactions in ionic liquids, decreasing the temperature from 25°C to 0°C can significantly improve selectivity, albeit sometimes at the cost of lower conversion rates. psu.edu The precise optimization of these parameters is essential for maximizing product yield while minimizing side reactions and energy consumption.

ReactantTemperature (°C)Pressure (kg/cm²)Yield (%)Reference
Chloroacetaldehyde Dimethyl Acetal86 - 1134.0 - 7.0Not specified directly, process described. google.com
Chloroacetaldehyde Diethyl Acetal85 - 120Not specifiedNot specified directly, process described. google.com
Chloroacetaldehyde Dimethyl Acetal with Ammonium (B1175870) Hydroxide98 - 1167.0 - 9.096.4 google.com
Dialkoxyacetonitrile (Hydrogenation)50 - 180~100 - 250 (atm)up to 86.3 googleapis.com

This table summarizes reaction conditions from processes for preparing aminoacetaldehyde dialkyl acetals, key precursors for the target compound, illustrating the typical ranges of temperature and pressure employed. google.comgoogleapis.com

The development of sustainable synthetic protocols for this compound and its analogues integrates the concepts of flow chemistry, optimized reaction conditions, and green chemistry principles. The goal is to create processes that are not only efficient and high-yielding but also inherently safer and more environmentally friendly. tandfonline.comnih.gov

Sustainable approaches focus on several key areas:

Atom Economy: Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. tandfonline.com

Use of Safer Chemicals: Replacing hazardous reagents and solvents with less toxic and more benign alternatives. chemrxiv.orgnih.gov This includes moving away from volatile organic compounds to greener solvents.

Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures, often facilitated by highly active catalysts, reduces energy consumption. tandfonline.com Microwave-assisted synthesis is one method explored to improve energy efficiency. tandfonline.com

Waste Reduction: Implementing continuous flow processes with in-line purification minimizes waste generation compared to traditional batch methods that require extensive workup and purification steps. tandfonline.com

By combining these strategies, synthetic protocols can be developed that are both economically viable and environmentally responsible. The synthesis of substituted anilines and related heterocycles is an active area of research where these green chemistry principles are being applied to develop inexpensive, simple, fast, and scalable methods. nih.govrsc.org

Reactivity and Reaction Mechanisms of N 2,2 Dimethoxyethyl 4 Fluoroaniline

Chemical Transformations Involving the Acetal (B89532) Moiety

The dimethoxyacetal group in N-(2,2-dimethoxyethyl)-4-fluoroaniline serves as a protected form of an aldehyde. This protecting group strategy is a cornerstone of organic synthesis, allowing for the selective reaction of other functional groups within the molecule without interference from a more reactive aldehyde.

The primary reaction of the acetal moiety is its hydrolysis under acidic conditions to reveal the latent aldehyde functionality. This transformation is a classic example of acetal deprotection and is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid. The mechanism involves the protonation of one of the methoxy (B1213986) groups, which then departs as a molecule of methanol (B129727), a good leaving group. The resulting oxonium ion is then attacked by water, and subsequent loss of a proton and the second molecule of methanol yields the corresponding aldehyde, N-(4-fluorophenyl)aminoacetaldehyde.

This acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted towards the aldehyde by using a sufficient amount of water in the reaction mixture. The stability of the resulting aldehyde is a crucial factor in the successful application of this unmasking strategy.

A study on the chemodivergent reactions of 2,2-dimethoxyacetaldehyde (B46314) with anilines highlights the fundamental reactivity of the acetal group in the presence of anilines under acidic conditions. researchgate.net While not specifically focused on the 4-fluoro substituted analog, this research underscores the lability of the acetal in the presence of an acid and a nucleophilic amine, which can lead to the formation of an enamine or imine intermediate upon hydrolysis.

Once unmasked, the N-(4-fluorophenyl)aminoacetaldehyde intermediate is primed for a variety of subsequent reactions. The aldehyde group is a versatile functional handle that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can undergo condensation reactions with various nucleophiles, act as an electrophile in addition reactions, and be a precursor for the formation of imines and enamines.

The reactivity of this generated aldehyde is central to its utility in the synthesis of more complex molecular architectures. The specific reaction pathways it will follow are dependent on the reaction conditions and the other reagents present.

Reactivity of the Fluorinated Anilino Group

The fluorinated anilino group in this compound possesses a unique combination of electronic properties that dictate its reactivity. The fluorine atom, being highly electronegative, exerts a significant influence on the electron density of the aromatic ring and the nucleophilicity of the nitrogen atom.

The nitrogen atom of the anilino group has a lone pair of electrons, rendering it nucleophilic. However, the extent of this nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the para-position exerts a -I (inductive) effect, withdrawing electron density from the ring and, consequently, from the nitrogen atom. This inductive withdrawal deactivates the ring and reduces the basicity and nucleophilicity of the amine compared to aniline (B41778).

The fluorophenyl ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction for the functionalization of aromatic compounds. The regioselectivity of such substitutions is governed by the directing effects of the existing substituents: the N-(2,2-dimethoxyethyl)amino group and the fluorine atom.

The N-alkylamino group is a powerful ortho-, para-directing group due to the ability of the nitrogen's lone pair to stabilize the arenium ion intermediate through resonance. The fluorine atom is also an ortho-, para-director, but it is a deactivating group. In this case, the N-alkylamino group is the more powerful activating and directing group. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho to the amino group (positions 2 and 6).

For example, in electrophilic bromination using a reagent like N-bromosuccinimide (NBS), the bromine atom would be directed to the positions ortho to the N-(2,2-dimethoxyethyl)amino group. Studies on the electrophilic bromination of meta-substituted anilines have shown that the regioselectivity can be influenced by the solvent, indicating the subtle interplay of electronic and medium effects. lookchem.com While this study is on a different substitution pattern, it highlights the importance of reaction conditions in determining the outcome of electrophilic aromatic substitution reactions on substituted anilines.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E+)Major Product(s)Rationale
Br+2-Bromo-N-(2,2-dimethoxyethyl)-4-fluoroanilineThe N-alkylamino group is a strong ortho, para-director, and the ortho positions are sterically accessible.
NO2+2-Nitro-N-(2,2-dimethoxyethyl)-4-fluoroanilineSimilar to bromination, the nitro group will be directed to the positions activated by the amino group.
SO32-Amino-5-fluorobenzenesulfonic acid derivativeSulfonation is also directed by the powerful amino activating group.

Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

Intramolecular Cyclization and Ring-Closing Reactions

A significant aspect of the reactivity of this compound lies in its potential to undergo intramolecular cyclization reactions, particularly after the hydrolysis of the acetal to the corresponding aldehyde. The resulting N-(4-fluorophenyl)aminoacetaldehyde contains both a nucleophilic secondary amine and an electrophilic aldehyde, setting the stage for ring-closing reactions to form heterocyclic structures.

One of the most probable intramolecular cyclization pathways is a Pictet-Spengler-type reaction. This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. In the case of N-(4-fluorophenyl)aminoacetaldehyde, an intramolecular version of this reaction can be envisaged. After the initial formation of an iminium ion from the aldehyde and the secondary amine under acidic conditions, the electron-rich aromatic ring can act as a nucleophile and attack the iminium carbon. This would lead to the formation of a six-membered ring, resulting in a tetrahydroquinoline derivative. The fluorine atom at the 6-position of the resulting tetrahydroquinoline would influence the electronic properties and potential biological activity of the final product.

Another potential intramolecular cyclization is a Bischler-Napieralski-type reaction. Although this reaction typically involves the cyclization of β-arylethylamides to form dihydroisoquinolines, a similar cyclodehydration could be envisioned under strongly acidic and dehydrating conditions, leading to the formation of a quinoline (B57606) ring system.

These intramolecular cyclization reactions represent a powerful strategy for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The specific conditions required to favor one cyclization pathway over another would depend on the nature of the acid catalyst, the solvent, and the reaction temperature.

Mechanistic Elucidation of Cyclization Pathways (e.g., Pictet-Spengler type)

The formation of heterocyclic systems from this compound and its derivatives often proceeds through mechanisms involving the generation of a reactive iminium ion intermediate. A key example of such a pathway is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.com

In the context of indole (B1671886) synthesis from this compound, the reaction mechanism under acidic conditions can be described as a Pictet-Spengler type cyclization. The process is initiated by the protonation and subsequent elimination of methanol from the acetal to form an oxonium ion, which is in equilibrium with a highly electrophilic N-aryliminium ion. This iminium ion then undergoes an intramolecular electrophilic attack by the electron-rich aniline ring. The position of attack is directed ortho to the amino group. Subsequent deprotonation and elimination of a second molecule of methanol leads to the formation of the aromatic indole ring.

For the synthesis of imidazolidin-2-ones from the corresponding urea (B33335) derivative, a similar mechanism is operative. mdpi.com Acid catalysis facilitates the formation of a cyclic N-acyliminium ion intermediate. This intermediate is then trapped by an external C-nucleophile, leading to the formation of the 4-substituted imidazolidin-2-one. The stability of the N-acyliminium ion and the energetics of the transition states for nucleophilic attack dictate the high regioselectivity observed in this reaction. mdpi.com

Studies on Chemoselectivity and Regioselectivity

The presence of multiple reactive sites in this compound—namely the nucleophilic secondary amine, the electron-rich aromatic ring, and the masked aldehyde—gives rise to considerations of chemoselectivity and regioselectivity in its reactions.

Differential Reactivity of Multiple Functional Groups within the Compound

The differential reactivity of the functional groups in this compound can be exploited to achieve selective transformations. The secondary amine is a potent nucleophile and can readily participate in reactions such as acylation or alkylation. The aromatic ring, activated by the amino group, is susceptible to electrophilic substitution. The fluorine atom, being an electron-withdrawing group, slightly deactivates the ring towards electrophilic attack compared to a non-fluorinated analogue, but the ortho- and para-directing influence of the amino group still dominates.

The acetal group is stable under neutral and basic conditions but is readily hydrolyzed in the presence of acid to generate a reactive aldehyde. This allows for the selective unmasking of the aldehyde functionality at a desired stage of a synthetic sequence. This differential reactivity is crucial for its use in the construction of heterocyclic systems where the timing of the cyclization step needs to be controlled.

Strategies for Achieving Selective Transformations

Strategies for achieving selective transformations with this compound often rely on the careful choice of reaction conditions and reagents.

Chemoselectivity: To achieve selective reaction at the nitrogen atom without involving the aromatic ring or the acetal, reactions are typically carried out under basic or neutral conditions. For instance, acylation of the amine can be performed using an acyl chloride in the presence of a non-nucleophilic base.

Regioselectivity: In the context of intramolecular cyclizations, the regioselectivity is often governed by the inherent electronic properties of the molecule and the mechanism of the reaction. For example, in the acid-catalyzed synthesis of 4-substituted imidazolidin-2-ones from the corresponding urea derivative, the high regioselectivity is rationalized by quantum chemistry calculations which show a lower activation energy for the formation of the 4-substituted product over the 5-substituted isomer. mdpi.com This is attributed to the relative stabilities of the intermediates and transition states in the proposed mechanistic pathway. mdpi.com

Regioselectivity in the Synthesis of 4-Substituted Imidazolidin-2-ones

ReactantReaction ConditionsMajor ProductMinor ProductRationale for Selectivity
N-(Aryl)-N'-(2,2-diethoxyethyl)ureaAcid Catalysis (TFA)4-Aryl-imidazolidin-2-one5-Aryl-imidazolidin-2-one (not observed)Lower activation energy for the transition state leading to the 4-substituted product. mdpi.com

Advanced Spectroscopic and Structural Elucidation of N 2,2 Dimethoxyethyl 4 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. For N-(2,2-dimethoxyethyl)-4-fluoroaniline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 4-fluoroaniline (B128567) ring and the aliphatic protons of the N-(2,2-dimethoxyethyl) side chain.

The aromatic region would feature two signals for the protons on the fluorinated ring. Due to the fluorine atom at the C4 position, these protons exhibit complex splitting patterns arising from both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The protons ortho to the amino group (H-2, H-6) and those meta to it (H-3, H-5) would appear as distinct multiplets, often resembling doublet of doublets or triplets.

The aliphatic portion of the molecule gives rise to several key signals:

A singlet for the six equivalent protons of the two methoxy (B1213986) (-OCH₃) groups.

A triplet for the methine proton (-CH) of the acetal (B89532) group, split by the adjacent methylene (B1212753) protons.

A doublet for the methylene protons (-CH₂-), split by the methine proton and potentially showing further coupling to the amine proton.

A signal for the amine proton (-NH-), which can vary in chemical shift and appearance (from a sharp to a broad signal) depending on the solvent, concentration, and temperature.

The integration of these signals confirms the number of protons in each unique environment, while the coupling constants (J values) provide definitive evidence for the connectivity between adjacent protons.

Table 1: Expected ¹H NMR Spectral Data for this compound

Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Ar-H (meta to -NH) 6.80 - 7.00 m ³JHH, JHF
Ar-H (ortho to -NH) 6.50 - 6.70 m ³JHH, JHF
-NH- 3.5 - 4.5 br s -
-CH(OCH₃)₂ 4.5 - 4.7 t ~5.5
-CH₂- 3.1 - 3.3 d ~5.5

Note: Data are representative expected values based on structurally similar compounds and general NMR principles. The exact values are dependent on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each chemically non-equivalent carbon atom.

The spectrum would show four signals for the aromatic carbons. The carbon atom directly bonded to the fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The adjacent carbons (C-3, C-5) and the carbon para to the fluorine (C-1) also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These C-F coupling constants are diagnostic for identifying the substitution pattern on the fluorinated ring. rsc.org

The aliphatic side chain would be characterized by three distinct signals: one for the methine carbon of the acetal, one for the methylene carbon adjacent to the nitrogen, and one for the equivalent methoxy carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound

Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C-4 (Ar-C-F) 155 - 159 ¹JCF ≈ 235-245 Hz
C-1 (Ar-C-N) 142 - 145 ³JCF ≈ 2-3 Hz
C-2, C-6 (Ar-CH) 116 - 118 ³JCF ≈ 7-9 Hz
C-3, C-5 (Ar-CH) 115 - 116 ²JCF ≈ 22-25 Hz
-CH(OCH₃)₂ 102 - 105 -
-OCH₃ 54 - 56 -

Note: Data are representative expected values based on known shifts for 4-fluoroaniline and related N-alkylated structures. rsc.orgrsc.org

To further confirm the structural assignments, specialized NMR techniques are employed.

Fluorine-19 (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. rsc.org It is a sensitive nucleus with a wide chemical shift range, making it an excellent probe of the local electronic environment. huji.ac.il For this compound, the ¹⁹F NMR spectrum would display a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by solvent and pH. nih.gov In proton-coupled ¹⁹F NMR, this signal would appear as a multiplet due to couplings with the ortho- and meta-protons on the aromatic ring.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish definitive correlations. A COSY spectrum would confirm the ¹H-¹H coupling relationships, for instance, between the -CH₂- and -CH- protons on the side chain. An HSQC spectrum would map each proton signal directly to its attached carbon, confirming the assignments made in the 1D ¹H and ¹³C spectra.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula from a list of possibilities that would have the same nominal mass. For this compound (C₁₀H₁₄FNO₂), HRMS would be used to verify its elemental composition by comparing the experimentally measured mass of its molecular ion to the theoretically calculated exact mass.

Table 3: HRMS Data for this compound

Ion Formula Ion Type Calculated Exact Mass Measured Mass

Note: The measured mass is determined experimentally. The high degree of accuracy allows differentiation from other potential formulas with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. researchgate.net It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. rsc.org In the ESI-MS analysis of this compound, the primary ion observed in the positive ion mode would be the [M+H]⁺ ion. This allows for the straightforward confirmation of the compound's molecular weight.

Table 4: ESI-MS Data for this compound

Molecular Formula Molecular Weight (Nominal) Expected Ion Observed m/z

This detection of the molecular ion peak at m/z 200 serves as a primary confirmation of the successful synthesis and identity of the target compound before more detailed structural analysis is performed. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy provides a detailed fingerprint of a molecule by probing the various vibrational modes of its constituent bonds and functional groups.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct chemical moieties.

The presence of the secondary amine (N-H) group is expected to give rise to a moderate to weak stretching vibration in the region of 3350-3450 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear as a group of bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations from the dimethoxyethyl group would be observed as strong absorptions in the 2850-2970 cm⁻¹ region.

The C-N stretching vibration of the aromatic amine is predicted to be in the 1250-1340 cm⁻¹ range. The C-O stretching vibrations of the two methoxy groups are expected to produce strong, characteristic bands in the 1050-1150 cm⁻¹ region. The C-F stretching vibration, a key feature of this molecule, is anticipated to be a strong band in the 1200-1270 cm⁻¹ range. Finally, the C=C stretching vibrations within the aromatic ring would likely appear as a series of medium to strong bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Secondary Amine)Stretching3350 - 3450Moderate to Weak
Aromatic C-HStretching3030 - 3100Medium
Aliphatic C-HStretching2850 - 2970Strong
Aromatic C=CStretching1450 - 1600Medium to Strong
C-N (Aromatic Amine)Stretching1250 - 1340Medium
C-FStretching1200 - 1270Strong
C-O (Methoxy)Stretching1050 - 1150Strong

X-ray Crystallography for Solid-State Molecular Architecture

While an experimental crystal structure for this compound is not available, computational modeling can provide valuable insights into its likely solid-state molecular architecture. X-ray crystallography would reveal the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Based on theoretical calculations, the molecular geometry would be influenced by the electronic and steric effects of the substituents on the aniline (B41778) core. The fluoro group at the para position would exert a significant electron-withdrawing effect, influencing the aromatic ring's electronic properties. The N-(2,2-dimethoxyethyl) substituent is flexible and can adopt various conformations. In the solid state, it is likely that the molecule would adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Key predicted geometric parameters would include the C-F bond length, which is expected to be around 1.35 Å. The C-N bond connecting the aniline nitrogen to the aromatic ring would likely have a length of approximately 1.40 Å, indicating some degree of delocalization of the nitrogen lone pair into the ring. The bond angles around the sp² hybridized carbon atoms of the benzene ring would be close to 120°.

In the crystal lattice, it is anticipated that intermolecular hydrogen bonding would play a crucial role in the packing arrangement. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the fluorine atom can act as hydrogen bond acceptors. These interactions would likely lead to the formation of a well-ordered, three-dimensional network in the solid state.

Table 2: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value
C-F Bond Length~1.35 Å
Aromatic C-N Bond Length~1.40 Å
Aliphatic C-N Bond Length~1.47 Å
C-O Bond Length~1.43 Å
Aromatic C=C Bond Length~1.39 - 1.41 Å
C-N-C Bond Angle~118° - 122°
Aromatic C-C-C Bond Angle~119° - 121°

Computational and Theoretical Investigations of N 2,2 Dimethoxyethyl 4 Fluoroaniline

Density Functional Theory (DFT) Calculations

Geometry Optimization and Analysis of Electronic Structure

No specific studies on the geometry optimization or electronic structure of N-(2,2-dimethoxyethyl)-4-fluoroaniline were found.

Prediction of Spectroscopic Parameters and Conformational Preferences

There is no available research predicting the spectroscopic parameters or detailing the conformational preferences of this compound through DFT methods.

Elucidation of Reaction Mechanisms through Computational Studies

Transition State Analysis and Reaction Energy Profiles

Computational studies detailing transition state analysis and reaction energy profiles for reactions involving this compound are not present in the searched literature.

Assessment of Solvent Effects on Reaction Pathways

No information was found regarding the computational assessment of solvent effects on the reaction pathways of this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound were identified.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. wikipedia.org It posits that the reactivity of a molecule is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. nih.gov

For this compound, the electronic properties of the frontier orbitals are influenced by the substituents on the aniline (B41778) core. The fluoro group at the para position is an electron-withdrawing group, which can lower the energy of both the HOMO and LUMO. Conversely, the N-(2,2-dimethoxyethyl) group is an electron-donating group, which tends to raise the energy of the HOMO. The interplay of these electronic effects determines the precise energy levels of the frontier orbitals and, consequently, the molecule's reactivity profile.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of the HOMO and LUMO, as well as other quantum chemical parameters. researchgate.netchemrxiv.org These calculations provide a quantitative basis for predicting the molecule's behavior in various reactions. For instance, the HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and reflects its ability to accept electrons.

A hypothetical data table based on typical computational results for similar substituted anilines is presented below to illustrate the kind of information derived from FMO analysis.

Parameter Value (eV)
HOMO Energy-5.87
LUMO Energy-0.25
HOMO-LUMO Gap5.62
Ionization Potential6.12
Electron Affinity0.05

The distribution of the HOMO and LUMO across the molecular structure is also a key aspect of FMO analysis. In this compound, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, reflecting the electron-donating nature of the amino group. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with some contribution from the fluoro substituent. This distribution helps in identifying the most probable sites for electrophilic and nucleophilic attack.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. tandfonline.com These models are valuable for predicting the reactivity of new or untested compounds, thereby saving time and resources in experimental studies.

The development of a QSRR model for a class of compounds like substituted anilines, including this compound, typically involves the following steps:

Data Set Collection: A dataset of structurally related aniline derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum chemical descriptors: Calculated using computational chemistry methods, such as the HOMO and LUMO energies, partial atomic charges, and dipole moment. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the developed QSRR model is assessed using internal and external validation techniques to ensure its reliability.

For this compound, a QSRR model could be used to predict its reactivity in specific reactions, such as N-acetylation or oxidation, which are common metabolic pathways for anilines. tandfonline.com The descriptors used in such a model would likely include parameters that describe the electronic effects of the fluoro and N-(2,2-dimethoxyethyl) substituents, as well as steric factors. For example, the partial atomic charge on the amine nitrogen has been found to be an important predictor for N-acetylation in substituted anilines. tandfonline.com

A hypothetical QSRR model for predicting a certain reactivity parameter (e.g., log(k)) might take the following form:

log(k) = a * (HOMO Energy) + b * (Partial Charge on N) + c * (Steric Parameter) + d

Where 'a', 'b', and 'c' are the regression coefficients determined from the statistical analysis, and 'd' is a constant.

The application of QSRR models can significantly aid in the rational design of new molecules with desired reactivity profiles and in providing a deeper understanding of the factors that govern chemical reactions.

Synthetic Applications of N 2,2 Dimethoxyethyl 4 Fluoroaniline As a Key Intermediate

Precursor in Heterocyclic Compound Synthesis

The inherent functionalities within N-(2,2-dimethoxyethyl)-4-fluoroaniline make it an ideal starting material for the synthesis of various heterocyclic compounds. The aniline (B41778) nitrogen can participate in cyclization reactions, while the latent aldehyde in the dimethoxyethyl group can be unmasked under acidic conditions to react with suitable partners, leading to the formation of diverse ring systems.

Synthesis of Indole (B1671886) Derivatives

The synthesis of indoles, a core scaffold in numerous natural products and pharmaceuticals, represents a key application of this compound and its analogs. The general strategy involves the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)anilines.

The process typically begins with the protection of the aniline nitrogen, for example, with a trifluoroacetyl or methanesulfonyl group. This modification serves two purposes: it decreases the basicity of the aniline nitrogen and stabilizes the final indole product. The subsequent cyclization is promoted by treatment with an acid catalyst, such as polyphosphoric acid (PPA) or titanium tetrachloride, in an aromatic solvent like xylene, often under reflux conditions. rsc.org The reaction proceeds via an intramolecular electrophilic substitution, where the acetal (B89532) is hydrolyzed to an aldehyde, which then cyclizes onto the aromatic ring. The protecting group can then be readily removed by basic hydrolysis to yield the N-unsubstituted indole. rsc.org

For instance, the cyclization of related N-(trifluoroacetyl)-α-(2,5-dimethoxyanilino)acetaldehyde diethyl acetal in refluxing xylene with PPA has been shown to produce 4,7-dimethoxyindoles. rsc.org This general methodology, known as the Sundberg indole synthesis, is effective for preparing various substituted indoles. The temperature and duration of the cyclization are influenced by the nature of the substituents on the aniline ring. rsc.org

Table 1: Conditions for Indole Synthesis from N-(2,2-dialkoxyethyl)aniline Precursors

Precursor TypeProtecting GroupCyclization CatalystKey Features
N-(2,2-diethoxyethyl)anilineTrifluoroacetylPPA, TiCl₄Decreases basicity of aniline nitrogen; stabilizing effect. rsc.org
N-(2,2-diethoxyethyl)anilineMethanesulfonylTiCl₄Protecting group removed by basic hydrolysis. rsc.org

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are another class of heterocyclic compounds with significant biological activity. While direct synthesis from this compound is not prominently documented, established synthetic routes for quinazolines starting from simple anilines suggest a plausible pathway. A versatile approach is the four-component reaction of an aniline, two equivalents of an aromatic aldehyde, and ammonium (B1175870) iodide under metal-free conditions. rsc.org This method involves the direct functionalization of the C-H bond ortho to the amino group of the aniline.

A potential synthetic route utilizing this compound could involve its initial conversion into an N,N'-disubstituted amidine. This intermediate could then undergo an oxidative C-N and C-C bond formation, driven by reagents like iodine(III), to construct the quinazoline ring system. nih.gov This strategy has proven effective for a range of amidine substrates bearing both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov The N-(2,2-dimethoxyethyl) group could potentially be retained or transformed during this process, offering a handle for further diversification.

Synthesis of Pyrazolopyrimidine Derivatives

Pyrazolopyrimidines are purine (B94841) analogs of considerable interest in medicinal chemistry. nih.gov The synthesis of this scaffold typically involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. rsc.org A direct route from this compound is not straightforward, as the aniline functionality needs to be converted into a hydrazine (B178648) to form the prerequisite pyrazole (B372694) ring.

A hypothetical multi-step pathway could be envisioned where the 4-fluoroaniline (B128567) moiety is first diazotized and then reduced to form the corresponding hydrazine. This hydrazine could then be reacted with a suitable three-carbon component, such as ethoxymethylenemalononitrile, to construct a 5-amino-4-cyanopyrazole intermediate. nih.gov From this key intermediate, the pyrimidine (B1678525) ring can be annulated by reaction with reagents like formamide (B127407) or by condensation with β-dicarbonyl compounds to yield the final pyrazolo[3,4-d]pyrimidine core. rsc.orgekb.eg This proposed route highlights the significant transformations required to convert the starting aniline into the target heterocyclic system.

Synthesis of Imidazolidinone and Related Systems

A well-established application of this compound is in the synthesis of substituted imidazolidin-2-ones. The synthesis begins with the conversion of the parent aniline into the corresponding N-(2,2-dimethoxyethyl)urea. This is readily achieved by reacting this compound with an appropriate isocyanate. nih.gov

The resulting urea (B33335) derivative serves as a key precursor for an acid-catalyzed reaction with various electron-rich aromatic and heterocyclic C-nucleophiles. nih.govopenmedicinalchemistryjournal.com In this reaction, which is typically catalyzed by trifluoroacetic acid (TFA) in a solvent like toluene, the acetal is cleaved to generate an electrophilic N-acyliminium ion intermediate. This intermediate then undergoes an intramolecular cyclization/electrophilic substitution with the C-nucleophile to furnish 4-substituted imidazolidin-2-ones. This method is noted for its excellent regioselectivity and the use of readily available starting materials. nih.gov

Table 2: Synthesis of 4-Substituted Imidazolidin-2-ones

StepReactionReagents/ConditionsIntermediate/Product
1Urea FormationIsocyanate, Benzene (B151609)N-(2,2-dimethoxyethyl)-N'-aryl urea nih.gov
2CyclizationC-nucleophile, Trifluoroacetic acid (TFA), Toluene4-(Het)aryl-imidazolidin-2-one nih.govopenmedicinalchemistryjournal.com

Contribution to Multi-Component Reactions (MCRs) for Enhanced Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular complexity and diversity. wikipedia.org this compound is an excellent substrate for MCRs, primarily due to its ability to act as both an amine component and a source of a latent aldehyde.

A prime example is the Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov In this context, this compound can serve as the amine component. The reaction proceeds through the formation of an imine between the amine and a separate carbonyl compound, which is then attacked by the isocyanide and the carboxylate. nih.govorgsyn.org An experimental procedure for an Ugi reaction details the use of aminoacetaldehyde dimethyl acetal as a key reactant, highlighting the compatibility of the dimethoxyethyl moiety with Ugi reaction conditions. orgsyn.orgresearchgate.netwikipedia.org

Furthermore, the acetal group in this compound can be hydrolyzed in situ under acidic conditions to generate an aldehyde. This allows the molecule to participate in reactions where it provides both the amine and the carbonyl component. For example, in a Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde followed by ring closure. nsf.gov By modifying the aniline to incorporate a β-indolethylamine structure, the intramolecular Pictet-Spengler reaction could be triggered by unmasking the aldehyde from the dimethoxyethyl group, leading to complex tetracyclic indole alkaloids. semanticscholar.org

Strategic Utilization in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient production of collections of structurally diverse small molecules. nih.govresearchgate.net This approach relies on the use of common substrates that can undergo branching reaction pathways to yield a wide variety of molecular scaffolds. This compound is an exemplary starting material for DOS due to its multiple, orthogonally reactive functional groups.

The synthetic pathways detailed in the previous sections illustrate this potential. From this single precursor, a chemist can access diverse heterocyclic cores:

Indoles: Via intramolecular cyclization, leveraging the aniline and the masked aldehyde. rsc.org

Imidazolidinones: Through a two-step sequence of urea formation followed by acid-catalyzed cyclocondensation with a C-nucleophile. nih.gov

Ugi Products: By participating as the amine component in a four-component reaction, leading to acyclic, peptide-like structures. orgsyn.org

Pictet-Spengler Products: By acting as a precursor for intramolecular reactions upon unmasking the aldehyde, generating complex polycyclic scaffolds. nsf.gov

This ability to diverge from a common intermediate to produce products with distinct skeletal frameworks is a hallmark of an effective DOS strategy. By systematically exploring the reactivity of the aniline, the aromatic ring, and the latent aldehyde of this compound, libraries of compounds with significant scaffold diversity can be efficiently constructed, providing valuable collections for screening in drug discovery and chemical biology. nih.gov

Building Block for Analogues of Natural Products and Bioactive Compounds

The chemical structure of this compound, featuring a reactive secondary amine, a protected aldehyde functionality in the form of a dimethyl acetal, and a fluorine-substituted benzene ring, makes it a versatile intermediate for the synthesis of complex molecular architectures. This section explores its role in creating analogues of natural products and other bioactive compounds, with a focus on the synthesis of fluorinated indoles.

Synthesis of 6-Fluoroindole (B127801) Derivatives:

A significant application of this compound is its potential use in the synthesis of 6-fluoroindole derivatives. The indole nucleus is a fundamental structural component of numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and CNS-active agents. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate the biological activity of the parent compound.

While direct literature specifically detailing the cyclization of this compound to 6-fluoroindole is not extensively reported, the synthesis can be inferred from well-established methodologies applied to analogous compounds. For instance, the cyclization of N-(2,2-diethoxyethyl)anilines to form indoles is a known transformation. luc.edu This reaction typically proceeds under acidic conditions, where the acetal is hydrolyzed to the corresponding aldehyde, which then undergoes an intramolecular electrophilic substitution reaction with the activated benzene ring to form the indole structure.

The proposed synthetic pathway would involve the acid-catalyzed cyclization of this compound to yield 6-fluoroindole. This reaction is a variation of the well-known Fischer indole synthesis, which is a cornerstone of heterocyclic chemistry for creating substituted indoles. thermofisher.comwikipedia.orgorganic-chemistry.org The presence of the fluorine atom at the para-position of the aniline ring directs the cyclization to form the 6-fluoro-substituted indole.

The resulting 6-fluoroindole can then serve as a crucial intermediate for the elaboration into more complex analogues of natural products. For example, many bioactive indole alkaloids could be synthesized with a fluorine atom at the 6-position, potentially leading to new therapeutic agents with improved pharmacological profiles.

Table 1: Potential Bioactive Analogues Derived from this compound

Starting MaterialSynthetic TransformationKey IntermediatePotential Bioactive Analogue Class
This compoundAcid-catalyzed cyclization6-FluoroindoleFluorinated Tryptophan Analogues
This compoundAcid-catalyzed cyclization6-FluoroindoleFluorinated Indole Alkaloid Analogues
This compoundMulti-step synthesisFluorinated QuinolinesFluorinated Quinolone Antibacterial Analogues

Q & A

What are the optimal synthetic routes for N-(2,2-dimethoxyethyl)-4-fluoroaniline, and how can reaction conditions be systematically optimized?

The synthesis of this compound derivatives typically involves nucleophilic substitution or reductive amination. For example, in a study, N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline was synthesized by reacting 5-fluoro-2-nitroaniline with 2,2-dimethoxyethylamine in methanol using isopropyl ethylamine as a base, yielding 86% product . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol balances reactivity and solubility.
  • Temperature : Reflux conditions (~350 K) improve reaction rates without degrading sensitive functional groups .
  • Catalyst use : Acidic or basic catalysts can accelerate amine coupling.

Systematic optimization involves Design of Experiments (DoE) to evaluate factors like pH, temperature, and stoichiometry.

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) for this compound derivatives?

Contradictions in NMR or HRMS data often arise from impurities, tautomerism, or conformational dynamics. For instance, N-(2,2-dimethoxyethyl)-4-methoxy-N-(3,4,5-trimethoxybenzyl)aniline showed consistent 1^1H NMR shifts with literature after rigorous purification via column chromatography (98% purity) . Methodological steps include:

  • Purification : Use preparative HPLC or repeated column chromatography to isolate target compounds.
  • Solvent effects : Record NMR in deuterated solvents (e.g., CDCl3_3) to avoid peak splitting from residual protons.
  • Computational validation : Compare experimental HRMS with theoretical m/z values from tools like ChemCalc .

What advanced techniques are used to characterize the crystal structure and conformational dynamics of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline was analyzed via SCXRD, revealing a planar Z-conformation with intramolecular hydrogen bonds (N–H···O) stabilizing the structure . Key parameters:

  • Torsion angles : Critical for assessing steric hindrance (e.g., N18–C2–C3–C4 = 4° in ).
  • Hydrogen bonding : FTIR (e.g., νNH_{\text{NH}} at 3520 cm1^{-1}) complements SCXRD data .
  • Computational modeling : Density Functional Theory (DFT) optimizes geometries and predicts vibrational spectra .

How do electronic and steric effects of the 2,2-dimethoxyethyl group influence the reactivity of this compound in substitution reactions?

The 2,2-dimethoxyethyl group acts as an electron-donating substituent, enhancing nucleophilicity at the amine center. Steric effects are minimal due to its flexible methoxy chains. In N1-benzyl-N3-(2,2-dimethoxyethyl)-4-nitrobenzene-1,3-diamine , the group facilitated smooth nitro reduction to amine (93% yield) without steric clashes . Methodological insights:

  • Electron Density Analysis : Use Natural Bond Orbital (NBO) calculations to quantify charge distribution.
  • Kinetic Studies : Monitor reaction rates under varying substituents to isolate electronic vs. steric contributions.

What strategies are recommended for evaluating the biological activity of this compound derivatives in antimicrobial research?

Derivatives are screened via:

  • In vitro assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .
  • SAR Studies : Modify the fluoroaniline core (e.g., substituent position, methoxy chain length) to correlate structure with activity .
  • Toxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess cytotoxicity via MTT assays .

For example, N-[2-(3,5-dimethylphenoxy)ethyl]-5-fluoro-6-methylpyrimidin-4-amine showed enhanced binding affinity due to fluorine’s electronegativity and methyl’s lipophilicity .

How can computational methods predict the metabolic stability and drug-likeness of this compound-based compounds?

Tools like SwissADME and Molinspiration predict:

  • Lipophilicity (LogP) : Optimal range: 1–3 for oral bioavailability.
  • Metabolic Sites : CYP450 enzyme interactions identified via docking simulations (e.g., AutoDock Vina).
  • Solubility : QSPR models correlate molecular descriptors (e.g., PSA, H-bond donors) with aqueous solubility .

In a study, N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninamide exhibited favorable LogP (2.1) and PSA (85 Ų), aligning with drug-likeness criteria .

What are the challenges in scaling up the synthesis of this compound derivatives, and how can they be mitigated?

Scale-up issues include:

  • Exothermic reactions : Use controlled addition of reagents and cooling systems.
  • Purification bottlenecks : Switch from column chromatography to continuous-flow systems .
  • Yield variability : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

For N-(2,2-dimethoxyethyl)-5-fluoro-2-nitroaniline , scaling from mmol to mole scales retained >80% yield by optimizing solvent volume and stirring efficiency .

How does the fluorine substituent in this compound impact its electronic properties and interaction with biological targets?

Fluorine’s electronegativity increases the compound’s polarity and stabilizes charge-transfer interactions. In N-(4-fluorophenyl)hex-4-ynamide , fluorine enhanced binding to kinase targets via dipole-dipole interactions . Techniques to study this:

  • X-ray Crystallography : Resolve fluorine’s role in protein-ligand complexes.
  • Fluorine NMR (19^{19}F NMR) : Detect conformational changes in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.